

"ALK kinase inhibitor-1" chemical properties and structure

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Compound of Interest

Compound Name: ALK kinase inhibitor-1

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An in-depth analysis of Anaplastic Lymphoma Kinase (ALK) inhibitors is crucial for researchers and scientists in the field of oncology and drug development. This guide focuses on the chemical properties, structure, and relevant experimental protocols for two distinct compounds identified as "**ALK kinase inhibitor-1**" or similar terms in scientific literature and commercial databases.

Compound 1: ALK-IN-1 (AP26113 Analog)

ALK-IN-1 is a potent phosphine oxide-containing inhibitor of Anaplastic Lymphoma Kinase (ALK).^[1] It is an analog of Brigatinib (AP26113).^[1]

Chemical Properties and Structure

The chemical properties of ALK-IN-1 are summarized in the table below, providing a clear overview of its key identifiers and physical characteristics.

Property	Value	Reference
Formal Name	5-chloro-N ² -[4-[4-(dimethylamino)-1-piperidiny]-2-methoxyphenyl]-N ⁴ -[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine	[1]
CAS Number	1197958-12-5	[1]
Molecular Formula	C ₂₆ H ₃₄ ClN ₆ O ₂ P	[1]
Formula Weight	529.0 g/mol	[1]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
Solubility	DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml; PBS (pH 7.2): 0.3 mg/ml	[1]
λ _{max}	288 nm	[1]
SMILES	<chem>CN(C)C1CCN(C2=CC(OC)=C(NC3=NC=C(Cl)C(NC4=CC=C(C=C4P(C)(C)=O)=N3)C=C2)CC1</chem>	[1]
InChI Code	InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31)	[1]
InChI Key	OVDSPSTBIQCAIN-UHFFFAOYSA-N	[1]

Biological Activity

ALK-IN-1 is a highly potent inhibitor of ALK with an IC_{50} value of 0.07 nM.[1] It demonstrates selectivity over other kinases such as IGF-1R (IC_{50} = 3.2 nM) and InsR (IC_{50} = 100 nM).[1] In cellular assays, ALK-IN-1 induces cell death in ALK-positive Karpas-299 lymphoma cells with an IC_{50} of 41.5 nM, while being significantly less potent against ALK-negative U937 cells (IC_{50} = 1,718 nM).[1]

Compound 2: ALK inhibitor 1 (Compound 17)

This compound is a potent pyrimidine-based ALK inhibitor.[2] It also shows inhibitory activity against testis-specific serine/threonine kinase (TSSK2) and focal adhesion kinase (FAK).[2][3]

Chemical Properties and Structure

The key chemical properties of ALK inhibitor 1 (compound 17) are detailed in the table below.

Property	Value	Reference
Synonyms	compound 17	[2]
CAS Number	761436-81-1	[2]
Molecular Formula	C ₂₃ H ₂₈ BrN ₇ O ₃ S	[2]
Molecular Weight	562.48 g/mol	[2]
Purity	99.68%	[2]
Solubility	DMSO: 100 mg/mL (177.78 mM)	[2]
SMILES	CN--INVALID-LINK-- (=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=CC=C(C=C3OC)N4CCN(C)CC4	[2]

Biological Activity

ALK inhibitor 1 is a potent inhibitor of FAK and TSSK2 with IC_{50} values of 2 nM and 31 nM, respectively.[2][3] It also inhibits IGF-1R with an IC_{50} of 90 nM.[3]

Experimental Protocols

Detailed methodologies for key experiments are essential for the replication and extension of research findings.

Cell Viability Assays

These assays are fundamental in determining the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

- Cell Seeding: Plate cells at a density of 3,000 cells per well in a 96-well plate.
- Inhibitor Treatment: Add serial dilutions of the ALK inhibitor to the wells.
- Incubation: Incubate the cells for 72 hours.
- Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®.[\[4\]](#)
- Data Analysis: Measure luminescence using a plate reader and calculate IC₅₀ values using a non-linear curve-fit regression analysis.[\[4\]](#)

Apoptosis Assays

Apoptosis assays are employed to determine if the inhibitor induces programmed cell death.

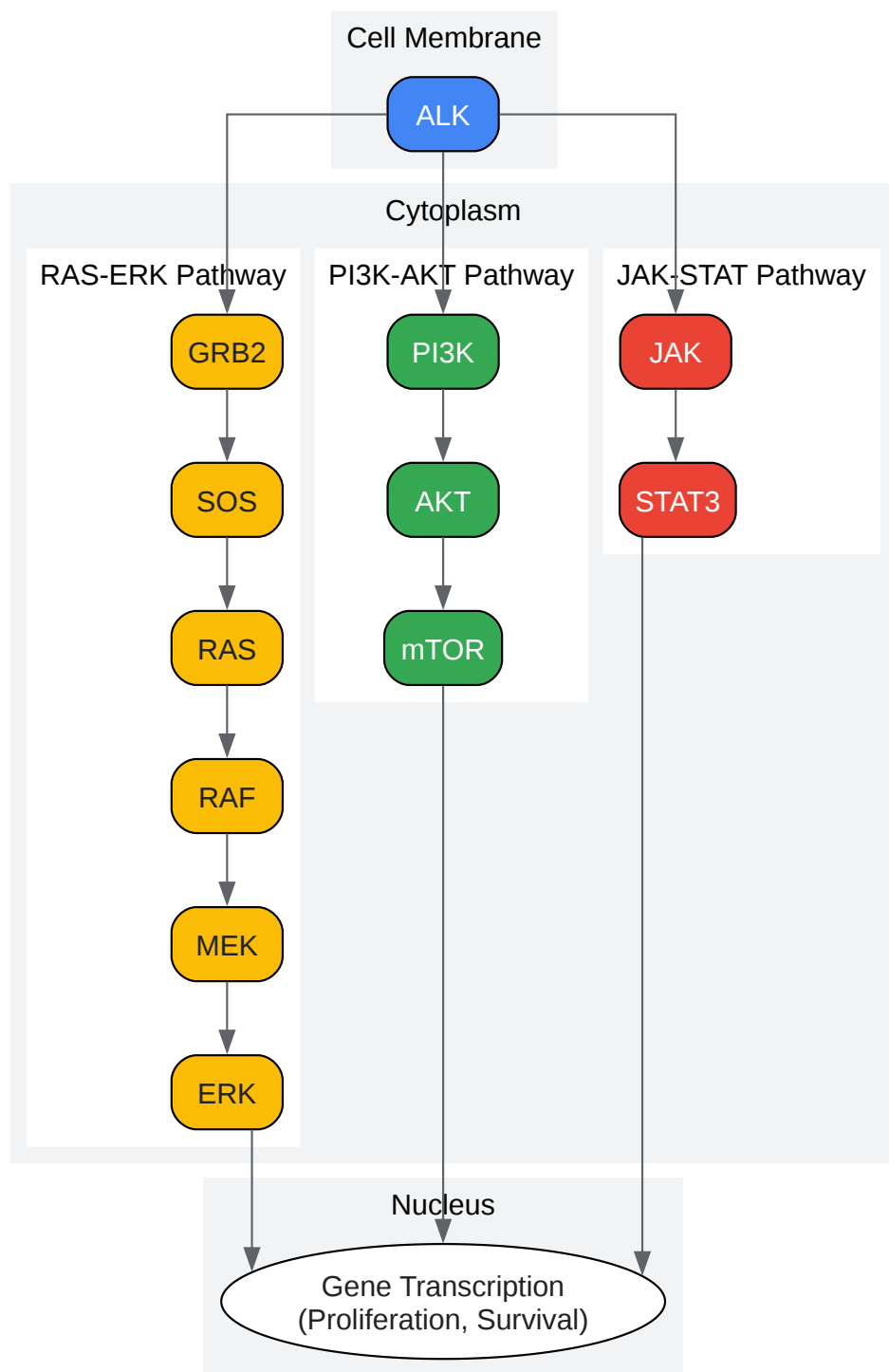
- Cell Treatment: Treat cells with the ALK inhibitor at various concentrations.
- Staining: Use a reagent like Nexin to stain for apoptotic markers.[\[4\]](#)
- Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the apoptotic cell population.[\[4\]](#)

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are critical for understanding the complex biological processes and experimental designs.

ALK Signaling Pathway

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives several downstream oncogenic signaling pathways.^{[5][6][7][8]} The primary pathways include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.^{[8][9][10]}

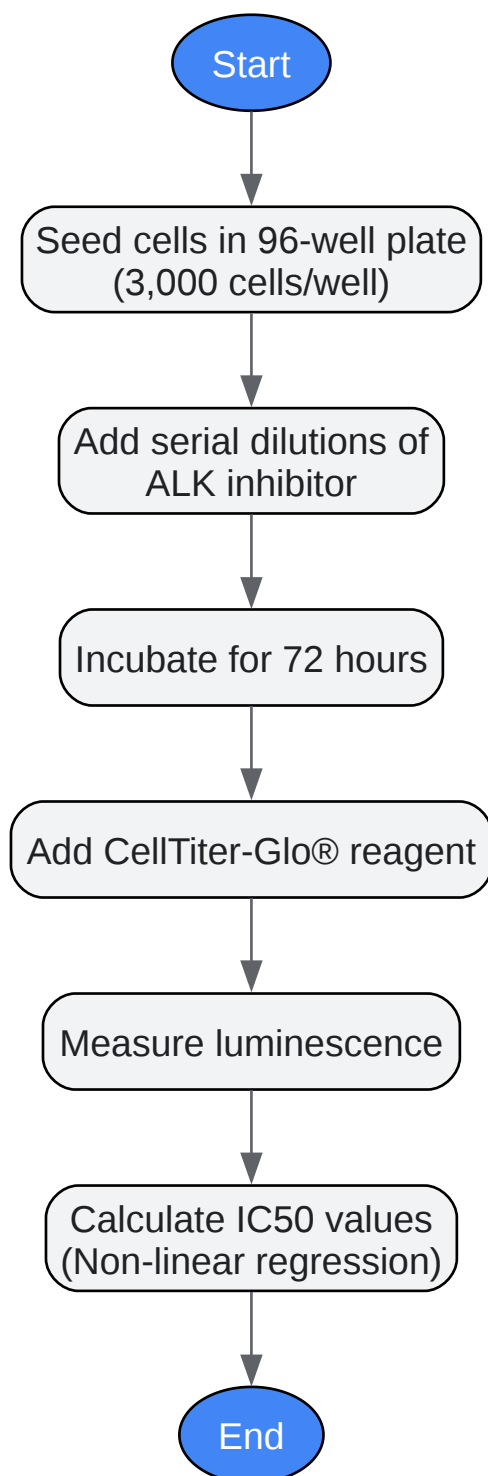


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Caption: ALK signaling activates downstream pathways.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates a typical workflow for a cell viability assay to determine the IC_{50} of an ALK inhibitor.



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Caption: Workflow for a cell viability assay.

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